molecular formula C13H20Cl2N2O2 B000264 Chloroprocaine hydrochloride CAS No. 3858-89-7

Chloroprocaine hydrochloride

Cat. No. B000264
CAS RN: 3858-89-7
M. Wt: 307.21 g/mol
InChI Key: SZKQYDBPUCZLRX-UHFFFAOYSA-N
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Description

Chloroprocaine Hydrochloride is a synthetic aminoester local anesthetic agent primarily used in anesthesia for its low maternal and fetal toxicity, fast onset, and brief duration of action. It is designed to inhibit sodium influx by binding to specific membrane sodium ion channels in neuronal cell membranes, which restricts sodium permeability and blocks nerve impulse conduction, leading to a loss of sensation. The drug is short-acting due to its rapid hydrolysis by pseudocholinesterase into para-aminobenzoic acid in plasma (Jong, 1981).

Synthesis Analysis

Molecular Structure Analysis

Although specific papers detailing the molecular structure analysis of Chloroprocaine Hydrochloride were not identified in this search, it can be inferred that its structure, like other local anesthetics, involves components that allow for its effective binding and action at the site of administration. The rapid action and short duration are indicative of a molecular structure that facilitates quick hydrolysis.

Chemical Reactions and Properties

Chloroprocaine Hydrochloride undergoes rapid hydrolysis when introduced into the body, splitting into para-aminobenzoic acid and other metabolites. This rapid metabolism contributes to its short duration of action and its profile as a safe anesthetic with minimal long-lasting effects (Journal of the American Medical Association, 1957).

Physical Properties Analysis

The compound exists in two polymorphic crystal forms characterized by different thermodynamic and kinetic properties. These forms have been extensively studied using techniques such as thermomicroscopy, differential scanning calorimetry (DSC), pycnometry, FTIR-, FT-Raman-spectroscopy, and X-ray powder diffractometry, providing insights into their stability, crystallization behavior, and transformations under various conditions (Schmidt, 2005).

Chemical Properties Analysis

The chemical properties of Chloroprocaine Hydrochloride, particularly its behavior in reaction to oxidation and its interaction with other substances, are essential for understanding its stability and efficacy as an anesthetic. A kinetic study on the oxidation of Chloroprocaine Hydrochloride by sodium N-halo-p-toluenesulfonamides in an acid medium at 303 K showed a first-order dependence on both the oxidant and the substrate, highlighting its reactive nature under specific conditions (Shubha, Manjunath, & Puttaswamy, 2014).

Scientific Research Applications

Spinal Anesthesia

Chloroprocaine hydrochloride is frequently studied in the context of spinal anesthesia. In outpatient settings, its usage for spinal anesthesia has been explored with a focus on the discharge characteristics and reported side effects in patients undergoing outpatient procedures (Hejtmanek & Pollock, 2011). Additionally, a comparison between chloroprocaine hydrochloride and lidocaine hydrochloride in epidural anesthesia for transurethral resection of the prostate in the aged showed that chloroprocaine hydrochloride has faster onset, effective sensory and motor blockade, and no side effects (Xie Jian-qin, 2009).

Postoperative Pain Management

Research has investigated the use of chloroprocaine in postoperative pain (POP) management. A study on the pharmacokinetic profile of a new hydrogel device loaded with chloroprocaine highlighted its potential advantages for POP relief (De Gregori et al., 2018). Another study focused on epidural analgesia after transurethral resection of the prostate, indicating good analgesia effect and safety (Xie Jian-qin, 2010).

Anesthesia in Pediatric Patients

Solid-State Characterization

Chloroprocaine hydrochloride's physical properties, such as polymorphic crystal forms, have been characterized using various analytical methods. This research provides insight into its physical and chemical stability, which is crucial for pharmaceutical formulations (Schmidt, 2005).

Chemical Synthesis

Oxidation Kinetics

Research has also been conducted on the kinetics of oxidation of chloroprocaine hydrochloride. This is important for understanding its stability and reactivity, especially in different medical formulations (Shubha et al., 2014).

Safety And Hazards

Chloroprocaine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects .

Future Directions

The FDA has provided draft guidance on Chloroprocaine Hydrochloride, which represents the current thinking of the Food and Drug Administration . This guidance, when finalized, will provide more information on the use and safety of Chloroprocaine Hydrochloride .

properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKQYDBPUCZLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048595
Record name Chloroprocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroprocaine hydrochloride

CAS RN

3858-89-7
Record name Chloroprocaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3858-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroprocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-diethylaminoethyl 4-amino-2-chlorobenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.248
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROPROCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT7Z1YW11H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
AC Schmidt - Journal of thermal analysis and calorimetry, 2005 - akjournals.com
… The present paper deals with the solid-state characterization of chloroprocaine hydrochloride (2-CPCHC), a local anaesthetic drug of the ester type (Fig. 1), used routinely in clinical …
Number of citations: 22 akjournals.com
MO Columb, G Lyons, NN Naughton… - International Journal of …, 1997 - Elsevier
The aim was to determine the effective concentration in 50% of patients (EC 50 ) of chloroprocaine in the first stage of labor. A constant dose modification of a model where EC 50 was …
Number of citations: 26 www.sciencedirect.com
LW Krumperman, SC Meschter, EL Close… - Anesthesia & …, 1960 - journals.lww.com
… The anesthetic solution used was 3 per cent NesacaineB (2-chloroprocaine hydrochloride), and the total amount injected depended upon the operative procedure and its duration. After …
Number of citations: 5 journals.lww.com
G Menon, B Norris, J Webster - Journal of pharmaceutical sciences, 1984 - Elsevier
… Chloroprocaine hydrochloride, a local anesthetic of the para -… The cornpendial assay (1) for chloroprocaine hydrochloride … determination of chloroprocaine hydrochloride and its …
Number of citations: 3 www.sciencedirect.com
PR Allen, RW Johnson - Anaesthesia, 1979 - europepmc.org
Chloroprocaine hydrochloride 2% and bupivacaine hydrochloride 0.375% in 10-ml doses of plain solutions were studied in a randomised blind manner as the agents for continuous …
Number of citations: 9 europepmc.org
B Wall - The Journal of Urology, 1959 - auajournals.org
… A new agent for topical genitourinary tract anesthesia, chloroprocaine hydrochloride (nesacaine), is reported as being an improved drug for this purpose, both as to margin of safety in …
Number of citations: 2 www.auajournals.org
LH Boone, FJ DeGraves, CE Klein… - American journal of …, 2020 - Am Vet Med Assoc
… The objective of the study reported here was to evaluate onset of analgesia with 3% chloroprocaine hydrochloride and 2% mepivacaine hydrochloride when performing median and …
Number of citations: 2 avmajournals.avma.org
DW Freeman, NI Arnold - JAMA, 1975 - jamanetwork.com
Results of 261 paracervical blocks done with a dose of 12 ml of 1% chloroprocaine hydrochloride solution containing 1:200,000 epinephrine were recorded. The blocks were followed …
Number of citations: 21 jamanetwork.com
WCV Parris, AJ Gerlock Jr… - Anesthesia & …, 1981 - journals.lww.com
… The purpose of this report is to present a patient in whom 2-chloroprocaine hydrochloride (3%) injected into the splenic artery during the embolization procedure was successfully used …
Number of citations: 14 journals.lww.com
DM Spencer, KA Miller, M O'Quin… - American journal of …, 1992 - thieme-connect.com
… chloroprocaine hydrochloride 4. Group 4 circumcised 3 minutes after DPNB using 1% chloroprocaine hydrochloride … DPNB using 1% chloroprocaine hydrochloride Subjects were fed 60 …
Number of citations: 16 www.thieme-connect.com

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